molecular formula C22H26N2O3 B259062 1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B259062
M. Wt: 366.5 g/mol
InChI Key: FARFOWZUEPEIHI-UHFFFAOYSA-N
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Description

1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a butyl-substituted phenyl group, and a methoxy-substituted phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the butyl and methoxy-substituted phenyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction conditions, leading to higher consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • 1-(4-sec-butylphenyl)-N-(4-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • 1-(4-sec-butylphenyl)-N-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide

Uniqueness

1-[4-(butan-2-yl)phenyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both butyl and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-4-15(2)16-5-9-19(10-6-16)24-14-17(13-21(24)25)22(26)23-18-7-11-20(27-3)12-8-18/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,26)

InChI Key

FARFOWZUEPEIHI-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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